molecular formula C18H17BrN2O3 B2412823 5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide CAS No. 898439-26-4

5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2412823
CAS No.: 898439-26-4
M. Wt: 389.249
InChI Key: SDETVKGBXCPGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide ( 898439-26-4) is a chemical compound with the molecular formula C18H17BrN2O3 and a molecular weight of 389.24 g/mol . This high-purity compound is designed for research applications and is offered in various quantities to suit laboratory-scale needs, with purities guaranteed at 90% or higher . The structural complexity of this molecule, featuring a brominated furan carboxamide linked to a tetrahydroquinoline scaffold with a cyclopropanecarbonyl group, makes it a valuable intermediate or candidate for investigative applications. Researchers can utilize this compound in diverse fields, including medicinal chemistry for scaffold development and as a building block in the synthesis of more complex molecules. Its properties have also been referenced in studies within materials science, such as research published in Environmental Science: Nano, and in fundamental physical chemistry research to understand molecular interactions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c19-16-8-7-15(24-16)17(22)20-13-6-5-11-2-1-9-21(14(11)10-13)18(23)12-3-4-12/h5-8,10,12H,1-4,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDETVKGBXCPGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with 1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinoline-7-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDC HCl/HOBt in solvents like DMF or CH2Cl2 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted furan derivatives .

Scientific Research Applications

5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole-2-carboxylic acid derivatives: These compounds share a similar brominated indole structure and exhibit comparable biological activities.

    Furan derivatives: Compounds like 5-bromo-2-furoic acid have similar furan rings and are used in similar applications.

Uniqueness

5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C₁₂H₁₂BrN₃O₂
  • Molecular Weight : 266.14 g/mol

The structure features a furan ring and a tetrahydroquinoline moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that 5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide exhibits anticancer properties . In vitro assays demonstrated significant inhibition of cancer cell proliferation in various types of cancer cells, including breast and lung cancer lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0G2/M phase arrest

Antimicrobial Activity

The compound also shows promising antimicrobial activity against several bacterial strains. Tests against Gram-positive and Gram-negative bacteria revealed that it possesses bactericidal properties.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit critical enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound interacts with various signaling pathways such as MAPK and PI3K/Akt, which are crucial for cellular growth and survival.

Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors showed that administration of the compound significantly reduced tumor size compared to the control group. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Study 2: Synergistic Effects with Other Anticancer Agents

Combining 5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide with standard chemotherapy agents enhanced the overall anticancer efficacy. This suggests potential for use in combination therapies.

Q & A

Q. What are the established synthetic routes for 5-bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

  • Tetrahydroquinoline core formation : Cyclization of precursors (e.g., via Pictet-Spengler reactions) to generate the 1,2,3,4-tetrahydroquinoline scaffold.
  • Bromination : Electrophilic substitution at the furan-2-carboxamide moiety, requiring careful control of temperature (0–5°C) and reagents like N-bromosuccinimide (NBS) to avoid over-bromination .
  • Amide coupling : Activation of the furan-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) followed by reaction with the tetrahydroquinoline amine .
    Optimization : Adjusting pH (neutral to mildly acidic), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to maximize yield (>70%) and minimize by-products (e.g., unreacted intermediates) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR resolve the tetrahydroquinoline ring protons (δ 1.5–3.0 ppm) and furan carbonyl signals (δ 160–165 ppm). 15^{15}N NMR can confirm the amide linkage .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 447.08) and detects impurities (<2%) .
  • X-ray crystallography : Resolves stereochemistry of the cyclopropanecarbonyl group and confirms spatial orientation of substituents .

Q. What in vitro models are prioritized for initial biological activity screening?

  • Enzyme inhibition assays : Target-specific kinases (e.g., EGFR or Aurora kinases) due to the tetrahydroquinoline scaffold’s affinity for ATP-binding pockets .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity (IC50_{50} values).
  • Solubility screening : Evaluate in PBS or DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?

  • Systematic substitution : Replace cyclopropanecarbonyl with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding .
  • Electron-withdrawing/donating groups : Modify the furan ring (e.g., nitro or methoxy substituents) to alter electronic density and hydrogen-bonding capacity .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical interaction points (e.g., the bromine atom’s role in hydrophobic interactions) .

Q. How can stability issues (e.g., light/moisture sensitivity) be addressed during storage and handling?

  • Storage : Use amber vials at –20°C under argon to prevent photodegradation and hydrolysis of the amide bond .
  • Lyophilization : Improve shelf life by converting to a stable salt form (e.g., hydrochloride) .
  • Real-time stability testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) to predict long-term stability .

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Force field refinement : Adjust parameters (e.g., partial charges) in molecular dynamics (MD) simulations to better reflect the compound’s flexibility in solution .
  • Binding kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, which may explain discrepancies between static docking models and dynamic interactions .
  • Cofactor inclusion : Simulate ATP or Mg2+^{2+} presence in docking studies if omitted initially .

Q. How can low aqueous solubility be mitigated to improve bioavailability in preclinical studies?

  • Prodrug design : Introduce phosphate or ester groups at the furan carbonyl to enhance solubility, which are cleaved in vivo .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to increase dissolution rates .
  • Co-solvent systems : Use Cremophor EL or cyclodextrins in dosing solutions for animal studies .

Q. How should researchers analyze contradictory bioactivity data across different assay platforms?

  • Assay validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric kinase assays) to rule out technical artifacts .
  • Impurity profiling : Characterize synthetic batches via LC-MS to confirm bioactivity is not due to contaminants (e.g., unreacted brominated intermediates) .
  • Cell permeability correction : Normalize IC50_{50} values using PAMPA or Caco-2 models to account for differential cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.